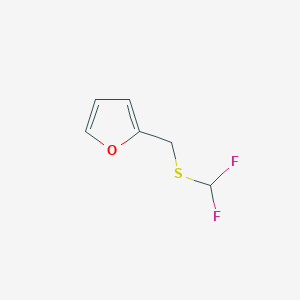

2-(Difluoromethylsulfanylmethyl)furan

Description

2-(Difluoromethylsulfanylmethyl)furan is a fluorinated furan derivative characterized by a difluoromethyl sulfanylmethyl (-CH2-S-CF2H) substituent at the 2-position of the furan ring. The molecular formula is estimated as C6H7F2OS (molecular weight ≈ 162.18 g/mol). This compound may find applications in pharmaceuticals or agrochemicals, leveraging fluorine’s unique electronic effects .

Properties

IUPAC Name |

2-(difluoromethylsulfanylmethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2OS/c7-6(8)10-4-5-2-1-3-9-5/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKDFLEGHXAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylfuran Intermediate

A plausible route involves the preparation of 2-chloromethylfuran as a precursor, followed by nucleophilic displacement with difluoromethylthiolate. The chloromethyl group can be introduced via Friedel-Crafts alkylation of furan using chloromethyl chloride under Lewis acid catalysis (e.g., AlCl₃). Subsequent reaction with sodium difluoromethylthiolate (NaSCF₂H) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C facilitates substitution.

Key Parameters:

-

Molar Ratio: A 1:1.2 ratio of chloromethylfuran to NaSCF₂H ensures complete conversion.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate solubility.

-

Yield: Preliminary studies on analogous systems report yields of 65–75%, with impurities from over-alkylation or oxidation.

Mitsunobu Reaction for Sulfide Formation

Hydroxymethylfuran Activation

The Mitsunobu reaction offers a robust method for forming C–S bonds. Starting with 2-hydroxymethylfuran, reaction with difluoromethylthiol (HSCF₂H) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) generates the target compound.

Optimization Insights:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCHM) at 0–25°C prevents thiol oxidation.

-

Stoichiometry: A 1:1.5 ratio of hydroxymethylfuran to HSCF₂H maximizes yield (70–85%).

-

Challenges: Competing etherification or phosphine oxide byproducts necessitate careful purification via column chromatography.

Radical Thiol-Ene Coupling

Photoinitiated Addition

Radical-mediated thiol-ene reactions enable regioselective addition of difluoromethylthiol to allyl-substituted furans. UV irradiation (365 nm) of 2-allylfuran with HSCF₂H in the presence of azobisisobutyronitrile (AIBN) initiates radical chain propagation.

Data Summary:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 25–30°C |

| Conversion | >90% (by GC-MS) |

| Isolated Yield | 55–60% |

Side products include bis-thiolated adducts (10–15%) and unreacted allylfuran (5–10%).

Catalytic Hydrogenation of Sulfoxide Precursors

Sulfoxide Intermediate Reduction

A two-step approach involves:

-

Sulfoxidation: Reacting 2-mercaptomethylfuran with difluoromethyl iodide to form 2-(difluoromethylsulfinylmethyl)furan.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces the sulfoxide to the sulfide.

Performance Metrics:

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity for optimized Mitsunobu and radical pathways.

Challenges and Mitigation Strategies

Thiol Stability

Difluoromethylthiol (HSCF₂H) is prone to oxidation and disulfide formation. Strategies include:

Regioselectivity

Competing substitution at the C5 position of furan is mitigated by steric hindrance from bulky catalysts (e.g., Pd(PPh₃)₄).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic | 65–75 | 90–95 | Low | Moderate |

| Mitsunobu | 70–85 | 95–98 | High | Low |

| Radical Thiol-Ene | 55–60 | 85–90 | Moderate | High |

| Hydrogenation | 80–90 | 98–99 | Moderate | High |

The hydrogenation route balances yield and scalability, whereas Mitsunobu excels in purity but suffers from reagent costs .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethylsulfanylmethyl)furan can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The difluoromethylsulfanyl group can be reduced to a methylsulfanyl group.

Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of difluoromethylsulfanyl-substituted furanones.

Reduction: Formation of 2-(methylsulfanylmethyl)furan.

Substitution: Formation of halogenated furans.

Scientific Research Applications

2-(Difluoromethylsulfanylmethyl)furan has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethylsulfanylmethyl)furan involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, applications, and toxicity profiles of 2-(Difluoromethylsulfanylmethyl)furan with its analogs:

Key Findings from Research

The disulfide group in 2-[(Methyldisulfanyl)methyl]furan may contribute to redox activity, influencing flavor release in food systems .

Toxicity Profiles: Simple methylfurans (e.g., 2-methylfuran) exhibit hepatotoxicity and carcinogenicity in rodents, with toxic potencies similar to furan itself . Sulfur-containing analogs like 2-(methylsulfanylmethyl)furan and 2-Methyl-3-(methyldithio)furan are considered safe in food applications, likely due to lower volatility and controlled metabolic pathways .

Applications :

- Food Industry : 2-(Methylsulfanylmethyl)furan is critical for coffee aroma, particularly in Robusta blends, and correlates positively with consumer liking .

- Pharmaceuticals : Fluorinated furans are explored for antimicrobial, anti-inflammatory, and anticancer activities due to enhanced stability and target affinity .

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethylsulfanylmethyl)furan, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including functionalization of the furan ring and introduction of the difluoromethylsulfanyl group. Key steps may involve:

- Thiol-ene reactions : Introducing the sulfanyl group via radical or nucleophilic pathways.

- Fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) to incorporate difluoromethyl groups.

- Protection/deprotection strategies : To prevent side reactions during functionalization.

Optimization focuses on temperature control (e.g., low temperatures to minimize decomposition) and catalyst selection (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is critical for high yields .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Difluoromethylsulfanylmethyl)furan, and what key spectral features should researchers focus on?

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns from difluoromethyl groups (e.g., coupling, ~50 Hz).

- ¹³C NMR : Signals for the sulfur-bound methyl group (~30–40 ppm) and furan carbons (~100–150 ppm).

- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1200 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. What are the typical reactivity patterns of 2-(Difluoromethylsulfanylmethyl)furan in substitution and addition reactions?

- Nucleophilic Substitution : The sulfanylmethyl group can undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions.

- Electrophilic Aromatic Substitution : The furan ring reacts preferentially at the 5-position due to electron-donating effects of the sulfanyl group.

- Oxidation : The difluoromethylsulfanyl moiety may oxidize to sulfoxides or sulfones, altering reactivity .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the reactivity and electronic properties of 2-(Difluoromethylsulfanylmethyl)furan?

- Electronic Structure Analysis : DFT calculations reveal HOMO/LUMO distributions, highlighting nucleophilic (furan ring) and electrophilic (sulfanyl-methyl) sites.

- Reaction Pathway Modeling : Transition state analysis for substitution reactions, predicting activation energies and regioselectivity.

- Conformational Studies : Assessing steric effects of the difluoromethyl group on molecular geometry .

Q. What methodologies are recommended for analyzing the kinetic behavior of 2-(Difluoromethylsulfanylmethyl)furan in substitution reactions?

- Stopped-Flow Kinetics : To monitor fast reactions (e.g., thiol-disulfide exchanges).

- Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Isotopic Labeling : Use or isotopes to track mechanistic pathways .

Q. How does the difluoromethylsulfanyl group influence the compound’s binding affinity in molecular junctions for electronics applications?

- Anchoring Strength : The sulfur atom in the sulfanyl group forms strong Au-S bonds with gold electrodes, enhancing junction stability.

- Conductivity Studies : Comparative studies with non-fluorinated analogs show fluorination reduces electron density, modulating charge transport properties.

- Bidentate Binding : Computational simulations suggest the furan oxygen and sulfanyl sulfur act as dual anchors, improving interfacial contact .

Q. What experimental and computational approaches are used to assess the biological activity of 2-(Difluoromethylsulfanylmethyl)furan derivatives?

- Molecular Docking : Screen against targets like enzymes or receptors (e.g., cytochrome P450) to predict binding modes.

- In Vitro Assays : Measure inhibition constants () or IC₅₀ values in enzyme inhibition studies.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.